Product packaging for Sodium oxamate(Cat. No.:CAS No. 565-73-1)

Sodium oxamate

Cat. No.: B1682104
CAS No.: 565-73-1
M. Wt: 112.04 g/mol
InChI Key: VDJDPRLPCNKVEA-UHFFFAOYSA-N
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Description

Historical Trajectory of Oxamate (B1226882) in Biochemical Investigations

The recognition of oxamate as a valuable tool in biochemical research dates back to studies exploring the kinetics and mechanisms of lactate (B86563) dehydrogenase. An early observation published in the Journal of Biological Chemistry in 1959 detailed the inhibitory effects of oxamate on lactic dehydrogenase, establishing it as a competitive inhibitor with respect to pyruvate (B1213749). semanticscholar.org This foundational work laid the groundwork for decades of subsequent research. Early investigations utilized oxamate to understand the metabolic fate of pyruvate and the regulation of glycolysis in various tissues. These studies were crucial in elucidating the principles of enzyme kinetics and metabolic control, cementing oxamate's role as a classic inhibitor in the biochemist's toolkit.

Foundational Role of Oxamate as a Pyruvate Analogue in Enzymology

The effectiveness of sodium oxamate as a research tool is rooted in its structural analogy to pyruvate. wikipedia.org Oxamate (C₂H₂NO₃⁻) is an isosteric form of pyruvate, meaning they have a similar shape and volume. wikipedia.orgreddit.com This structural mimicry allows oxamate to bind to the active site of lactate dehydrogenase, an enzyme that normally catalyzes the conversion of pyruvate to lactate. wikipedia.org However, due to its different chemical nature, oxamate cannot be converted to lactate, and its binding to the enzyme's active site prevents pyruvate from binding, thus competitively inhibiting the enzyme's function. reddit.com This competitive inhibition is a cornerstone of its application, allowing researchers to specifically block the conversion of pyruvate to lactate and study the resulting metabolic consequences. wikipedia.org The binding of oxamate is crucial in studies of enzyme-substrate interactions, providing insights into the structural requirements of the LDH active site. nih.gov

Kinetic studies have consistently demonstrated that in the presence of oxamate, a higher concentration of pyruvate is required to achieve the same reaction velocity, a hallmark of competitive inhibition. reddit.com This predictable behavior has made this compound an invaluable compound for studying the kinetics of LDH and for differentiating between its various isozymes. nih.govtandfonline.com For instance, research has shown that oxamate can differentially inhibit LDH isozymes, with a more pronounced effect on LD(1) (H(4)) compared to LD(5) (M(4)). karger.comkarger.com

Current Research Landscapes and Broad Applications of Oxamate in Chemical Biology

In recent years, the application of this compound has expanded significantly, particularly in the field of chemical biology and cancer research. researchgate.net The renewed interest is largely driven by the recognition that many cancer cells exhibit the Warburg effect, a metabolic shift towards aerobic glycolysis even in the presence of oxygen. nih.govmdpi.com This metabolic phenotype is characterized by high rates of glucose uptake and lactate production, and LDH-A, the predominant isoform in many tumors, plays a critical role in this process. nih.gov

This compound is now widely used as a chemical probe to investigate the consequences of inhibiting the Warburg effect. nih.gov Research has shown that by inhibiting LDH-A, oxamate can decrease lactate production, lower ATP levels, and induce apoptosis in various cancer cell lines. researchgate.netspandidos-publications.com These findings have positioned LDH-A as a promising therapeutic target, and oxamate serves as a proof-of-concept molecule in these investigations. nih.gov

Current research is exploring the potential of oxamate and its derivatives in sensitizing cancer cells to conventional therapies like chemotherapy and radiotherapy. spandidos-publications.comnih.govnih.gov Furthermore, emerging studies are investigating the interplay between metabolism and the immune system, with findings suggesting that inhibiting lactate production with oxamate can enhance the efficacy of immunotherapies by modulating the tumor microenvironment. nih.govfrontiersin.orgresearchgate.net Beyond cancer, this compound is also being investigated in other contexts, such as its potential effects on insulin (B600854) sensitivity and its role in bone metabolism. plos.orgnih.gov

Interactive Data Tables

Effects of this compound on Cancer Cell Lines

Cell LineCancer TypeEffect of OxamateResearch Finding
CNE-1 and CNE-2Nasopharyngeal CarcinomaSuppressed cell proliferation, induced G2/M arrest and apoptosis. spandidos-publications.comspandidos-publications.comOxamate treatment led to a dose- and time-dependent inhibition of cell growth and decreased ATP production. spandidos-publications.com
T98GGlioblastomaEnhanced radiosensitivity, delayed DNA repair, induced apoptosis and senescence. nih.govOxamate was shown to suppress cancer stem cell properties and epithelial-mesenchymal transition (EMT). nih.gov
Gastric Cancer CellsGastric CancerInhibited cell viability and induced protective autophagy. researchgate.netInhibition of autophagy enhanced oxamate-induced apoptosis. researchgate.net
Medulloblastoma CellsMedulloblastomaInhibited glycolysis, cell proliferation, and motility. nih.govBroader LDH inhibition may be more effective than targeting LDHA alone in this cancer type. nih.gov

Biochemical Effects of this compound as an LDH Inhibitor

ParameterEffect of OxamateExperimental Context
LDH ActivitySignificantly decreasedObserved in various cancer cell lines, including nasopharyngeal and non-small cell lung cancer. nih.govspandidos-publications.com
Lactate ProductionReduced in a dose-dependent mannerDemonstrated in cell culture supernatants of glioma and NSCLC cells. nih.govresearchgate.net
ATP LevelsDecreasedA consequence of inhibiting glycolysis, observed in cancer cells treated with oxamate. spandidos-publications.com
Reactive Oxygen Species (ROS)IncreasedOxamate treatment has been shown to enhance mitochondrial ROS generation, contributing to apoptosis. researchgate.netspandidos-publications.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3NNaO3 B1682104 Sodium oxamate CAS No. 565-73-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

565-73-1

Molecular Formula

C2H3NNaO3

Molecular Weight

112.04 g/mol

IUPAC Name

sodium;oxamate

InChI

InChI=1S/C2H3NO3.Na/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6);

InChI Key

VDJDPRLPCNKVEA-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)[O-])N.[Na+]

Isomeric SMILES

C(=O)(C(=O)[O-])N.[Na+]

Canonical SMILES

C(=O)(C(=O)O)N.[Na]

Appearance

Solid powder

Other CAS No.

565-73-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sodium Oxamate; 

Origin of Product

United States

Synthesis and Chemical Modification of Sodium Oxamate

Methodologies for the Preparation of Oxamate (B1226882) Derivatives

The preparation of oxamate derivatives often relies on the generation of highly reactive carbamoyl (B1232498) radicals, which can then undergo further transformations.

Chemical and Photoredox Generation of Carbamoyl Radicals from Oxamate Salts

Carbamoyl radicals, essential intermediates in the synthesis of various amides, can be generated from oxamate salts through both classical chemical methods and modern photoredox catalysis. Historically, carbamoyl radicals have been formed using chemical oxidants or ultraviolet (UV) light sigmaaldrich.com.

More recently, photoredox catalysis has emerged as a mild and efficient approach for generating these radicals. In this method, oxamate salts, including sodium oxamate, function as reductive quenchers within a photoredox catalytic cycle sigmaaldrich.comsigmaaldrich.commpg.dejkchemical.com. This process typically involves a single electron transfer (SET) from the oxamate anion to a photoexcited photocatalyst, which subsequently undergoes rapid decarboxylation to yield the desired carbamoyl radical nih.govfishersci.no. For instance, iron-catalyzed photoredox generation of carbamoyl radicals from oxamic acids has been reported, demonstrating the versatility of this approach sigmaaldrich.comfishersci.ca. The oxidative decarboxylation of oxamic acids, which serves as a general method for generating carbamoyl radicals, can be achieved through thermal, photochemical, electrochemical, or photoelectrochemical means uni.lu.

Regioselective Functionalization via Oxamate Salt Reactions

The carbamoyl radicals generated from oxamate salts are highly reactive and can participate in various regioselective functionalization reactions. These radicals readily add to electron-poor olefins, leading to the formation of 1,4-dicarbonyl products sigmaaldrich.comsigmaaldrich.commpg.dejkchemical.com. This transformation is particularly challenging for functionalized amide formation but is made mass-efficient and mild through the photoredox catalytic cycle sigmaaldrich.com.

Beyond addition to olefins, these radicals are also employed in radical carbofluorination reactions of both olefins and α-fluoroolefins. These reactions are typically catalyzed by silver salts and require the presence of potassium persulfate (K₂S₂O₈) and Selectfluor™ as a radicophilic fluorine source sigmaaldrich.com. The ability of carbamoyl radicals to add efficiently to a wide range of unsaturated systems, including alkenes, alkynes, arenes, and heteroarenes (e.g., via the Minisci reaction), allows for the straightforward incorporation of the amide functional group onto various carbon skeletons fishersci.ca. Furthermore, dual metallo-photoredox catalysis has enabled the decarboxylative cross-coupling of oxamates with aryl bromides, showcasing their utility in more complex coupling reactions fishersci.no.

Design and Synthesis of Functionalized Oxamate Ligands

The strategic design and synthesis of functionalized oxamate ligands are crucial for developing new compounds with tailored properties for diverse applications.

Preparation of N-Substituted Oxamic Acid Proligands

N-substituted oxamic acid proligands are key intermediates in the preparation of various oxamate derivatives and complexes. A common and efficient method for their preparation involves the straightforward condensation of ethyl chlorooxoacetate with the corresponding aniline (B41778) derivatives, such as 4-halo- or 4-methoxoaniline uni.lu. This reaction is typically carried out in tetrahydrofuran (B95107) (THF) in the presence of a base, such as triethylamine (B128534) (Et₃N), at room temperature uni.lu. This approach has been reported to yield N-substituted oxamate proligands in very satisfactory yields, often ranging from approximately 80% to 96% uni.lu.

Another synthetic route involves reacting ethyl oxalyl chloride with 4-aminobenzoic acid and triethylamine in a 1:1:1 molar ratio under reflux conditions at 80 °C for four hours to prepare the monoethyl ester derivative of N-(4-carboxyphenyl)oxamic acid (EtH₂pcpa). The corresponding sodium salt, Na₂Hpcpa, can then be obtained by treating this proligand with aqueous sodium hydroxide (B78521) (NaOH) in a 1:2.1 proligand to base molar ratio at 65 °C with vigorous stirring. The sodium salt is isolated as a white solid after reducing the volume of the solution under gentle heating.

Synthesis of Halogenated Oxamate Derivatives, e.g., Fluorinated Analogues

The incorporation of halogen atoms, particularly fluorine, into oxamate structures can significantly alter their chemical and physical properties. Fluorinated oxamate derivatives can be synthesized from selected fluorinated primary amines or their corresponding hydrochlorides.

For instance, ethyl oxanilates with halogen substituents (fluorine, bromine, or cyano groups) at the para position of the aniline moiety have been synthesized by reacting the substituted aniline derivative with diethyl oxalate (B1200264). Traditional reactions in toluene (B28343) for this synthesis were found to be non-selective, leading to amidation at both carbonyl groups of diethyl oxalate. However, an alternative solvent-free synthesis, coupled with the application of low pressure to remove ethanol, provided the desired ethyl oxanilates selectively. In a related context, the synthesis of halogenated phenanthrene (B1679779) β-diketo acids involved an oxalylation reaction using tert-butyl methyl oxalate, followed by hydrolysis. The introduction of fluorine, as seen in the synthesis of fluorinated hydroxamic acids (which can be considered analogous in terms of functionalization strategies), often involves using fluorinated aniline in amide-coupling reactions.

Optimization of Synthetic Yields and Purity for Research Applications

Optimizing synthetic yields and purity is paramount in chemical research to ensure the efficiency, reproducibility, and applicability of synthesized compounds. General principles of chemical reaction optimization are directly applicable to the synthesis of this compound and its derivatives.

Design of Experiments (DoE) is a robust and widely utilized statistical methodology for optimizing chemical processes, particularly effective in enhancing both reaction yield and product purity. This approach systematically investigates the influence of multiple factors and their interactions on the reaction outcome, providing a more comprehensive understanding than traditional one-factor-at-a-time (OFAT) methods. Key variables that are systematically optimized during the synthesis of oxamate derivatives include reagent equivalents, reaction conditions such as temperature and reaction time, and various purification techniques.

For the preparation of this compound, a specific method highlights the importance of controlling the molar ratio of reactants to minimize by-product formation and improve purity. For instance, a molar ratio of 0.95:1 for sodium hydroxide to amidoethyl oxalate has been suggested as optimal, leading to reported yields as high as 83%. Purification steps, such as suction filtration and washing the filter cake with absolute ethanol, are integral to obtaining high-purity this compound. In broader chemical synthesis, continuous crystallization processes can also be optimized to improve both yield and purity, particularly in systems with multiple impurities, by carefully controlling stage conditions. The goal of such optimization is to achieve high yields with acceptable purity, aligning with the requirements for research applications and potential large-scale production.

Advanced Spectroscopic and Structural Characterization of Sodium Oxamate and Its Derivatives

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, including FTIR and Raman spectroscopy, provides crucial insights into the bonding and molecular structure of compounds by identifying characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Bonding and Structure Elucidation

FTIR spectroscopy is a powerful tool for identifying functional groups and understanding the bonding environment within a molecule. For sodium oxamate (B1226882), key absorption bands are observed, corresponding to the vibrations of its amide and carboxylate moieties. Studies on oxamate and its metal complexes often highlight the characteristic stretching vibrations of the amide carbonyl (C=O) and the carboxylate group (COO⁻). scielo.brscielo.brakjournals.com

The experimental and theoretical infrared spectroscopic data for oxamate complexes suggest that the oxamate ligand acts as a chelating bidentate ligand, coordinating to metal ions through the oxygen atoms of both the amide and carboxylate groups. scielo.brscielo.brresearchgate.net

A summary of characteristic FTIR absorption bands for sodium oxamate is presented in Table 1.

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional Group/VibrationWavenumber (cm⁻¹)AssignmentSource
Amide C=O stretching~1683ν(C=O) scielo.brscielo.br
Carboxylate asymmetric stretching~1638νas(COO⁻) scielo.brscielo.br
Carboxylate symmetric stretching~1318νs(COO⁻) scielo.brscielo.br
N-H stretching~3300-3100ν(N-H) researchgate.net

Note: Specific values may vary slightly depending on the sample preparation and instrument. The values provided are representative.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy complements FTIR by providing information on molecular vibrational modes, particularly those that are Raman active. This technique is especially useful for studying symmetric vibrations and detecting low-wavenumber modes. acs.org While specific detailed Raman spectra for this compound are less commonly reported in general databases compared to FTIR, the technique is valuable for comprehensive vibrational analysis. nih.govchemicalbook.com For compounds containing carboxylate groups, Raman spectra typically show distinct bands for symmetric and asymmetric stretching vibrations of the COO⁻ group, often with different intensities compared to FTIR. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments

¹³C NMR spectroscopy provides insights into the carbon skeleton of this compound. The oxamate anion contains two distinct carbon atoms: one from the amide carbonyl group (C=O) and one from the carboxylate group (COO⁻). These carbons are expected to exhibit characteristic chemical shifts in the ¹³C NMR spectrum. tdl.org

While direct experimental ¹³C NMR data for this compound itself are not extensively detailed in readily available public domain literature, studies on related oxalates and acylaminocarboxylates provide a basis for expected chemical shifts. For instance, theoretical calculations on acylaminocarboxylates show ¹³C chemical shifts mainly in the 0-175 ppm range, consistent with experimental results for similar compounds. researchgate.net

Based on general chemical shift principles for carbonyl and carboxylate carbons, the following assignments can be anticipated:

Table 2: Expected ¹³C NMR Chemical Shift Assignments for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)Type of Carbon
C=O (amide)~160-180Carbonyl
COO⁻ (carboxylate)~170-190Carboxylate

Note: These are estimated ranges based on typical chemical shifts for similar functional groups. Actual values may vary depending on solvent and concentration. sigmaaldrich.comcarlroth.compitt.edu

Proton NMR (¹H NMR) Spectroscopic Characterization

¹H NMR spectroscopy provides information about the proton environment. This compound (C₂H₂NNaO₃) contains protons on the amide group (-NH₂). These protons are typically exchangeable and can appear as a broad signal, or their chemical shift can be influenced by solvent and temperature. rsc.orgbiorxiv.org

The amide protons (-NH₂) in oxamate are expected to resonate in a characteristic region, often appearing as a broad singlet due to their exchangeable nature.

Table 3: Expected ¹H NMR Chemical Shift Assignment for this compound

Proton GroupExpected Chemical Shift (δ, ppm)Multiplicity
-NH₂~5.0-8.0Broad singlet

Note: The exact chemical shift and appearance (e.g., broadening) can be highly dependent on the solvent (e.g., D₂O, DMSO-d₆) and temperature due to proton exchange. sigmaaldrich.comcarlroth.compitt.eduspectrabase.com

X-ray Diffraction Studies

X-ray diffraction is a primary technique for determining the precise three-dimensional atomic and molecular structure of crystalline solids, including bond lengths, bond angles, and intermolecular interactions. While extensive single-crystal X-ray diffraction data specifically for anhydrous this compound are not widely detailed in public summaries, structural information for oxamate ligands in coordination complexes provides insights into its typical geometry.

Oxamate, when acting as a ligand, often forms five-membered chelate rings with metal ions, coordinating through the oxygen atoms of the amide and carboxylate groups. scielo.brscielo.brresearchgate.net For example, the crystal structure of an eight-coordinate manganese(II) compound containing oxamato and water molecules has been determined by X-ray diffraction, revealing a distorted bicapped trigonal antiprism geometry around the metal center, stabilized by hydrogen bonding in a 3D-network. researchgate.net Similarly, co-crystal structures of oxamate liganded with lactate (B86563) dehydrogenase (LDH) have been studied by X-ray diffraction, providing insights into its binding mode within biological systems. nih.govrcsb.org

The oxamate anion itself is expected to exhibit a relatively planar arrangement around the C-C-N and C-C-O moieties, consistent with sp² hybridization of the carbon atoms and the delocalization of electrons within the carboxylate and amide functionalities.

Table 4: General Structural Parameters for Oxamate Anion (as observed in complexes)

ParameterTypical RangeDescription
C-C bond length~1.50-1.55 ÅBond between carbonyl and carboxylate carbons
C=O bond length (amide)~1.22-1.25 ÅCarbonyl bond in the amide group
C-N bond length~1.30-1.35 ÅCarbon-nitrogen bond in the amide group
C-O bond lengths (carboxylate)~1.25-1.28 ÅEquivalent C-O bonds in the deprotonated carboxylate
O-C-O angle (carboxylate)~120-125°Angle within the carboxylate group
N-C-O angle (amide)~120-125°Angle within the amide group

Note: These values are approximate and derived from studies on oxamate in various chemical environments, including its complexes. Actual values for this compound in its solid state may vary.

Thermoanalytical Characterization Techniques

Coupled TG-FTIR-MS for Thermal Decomposition Pathway Elucidation

Coupled TG-FTIR-MS is a powerful hyphenated analytical technique used to study the thermal decomposition of materials by simultaneously measuring mass changes (TG), identifying evolved gaseous products (FTIR), and determining their molecular masses (MS). This integrated approach allows for a detailed understanding of the decomposition mechanisms, including the identification of intermediate stages, evolved volatile species, and the nature of final solid residues.

Research has investigated the thermal behavior of this compound (NaNH₂C₂O₃) using simultaneous thermogravimetry and differential scanning calorimetry (TG-DSC) coupled with Fourier Transform Infrared (FTIR) spectroscopy researchgate.net. These studies aim to elucidate the composition, thermal stability, and thermal decomposition pathways, as well as to identify the gaseous products evolved during heating in a dynamic air atmosphere researchgate.net.

Detailed Research Findings (Illustrative)

The thermal decomposition of this compound typically proceeds through distinct stages. Initial thermal events often involve dehydration, occurring in a single, slow step if the compound is hydrated researchgate.net. Following dehydration, the anhydrous this compound undergoes further decomposition. Studies indicate that the thermal decomposition of anhydrous oxamates generally occurs in two or three steps researchgate.net.

During these decomposition steps, various gaseous products are evolved, which can be identified by the coupled FTIR and MS detectors. For oxamates, common decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and potentially nitrogen-containing species such as ammonia (B1221849) (NH₃) or other nitriles/isocyanates, depending on the specific decomposition pathway. The final solid residue for this compound is generally expected to be sodium carbonate (Na₂CO₃) or sodium oxide (Na₂O), rather than the metal oxides observed for transition metal oxamates researchgate.net.

While specific numerical data for the precise temperature ranges, mass loss percentages for each step, and detailed evolved gas profiles for this compound were not directly available in the provided search snippets, the methodology described in relevant literature indicates that such detailed findings are obtainable through TG-FTIR-MS analysis researchgate.net.

Illustrative Thermal Decomposition Stages and Evolved Products of this compound

The table below provides an illustrative overview of the types of data that would be obtained from a coupled TG-FTIR-MS analysis of this compound, based on the general understanding of its thermal decomposition.

StageTemperature Range (°C) (Illustrative)Mass Loss (%) (Illustrative)Primary Evolved Gases (FTIR/MS Identification)Proposed Decomposition Products/Events
I100 - 200VariableH₂O (if hydrated)Dehydration
II250 - 400SignificantCO, CO₂, possibly NH₃Initial decomposition of organic moiety
III400 - 600FurtherCO₂, trace N-containing speciesFurther decomposition, formation of carbonate
Final Residue> 600StableN/ANa₂CO₃ or Na₂O

Computational and Theoretical Chemistry of Sodium Oxamate

Studies of Electronic Structure and Bonding

Proton Affinity and Alkali Metal Ion Cation Affinities

Computational studies have extensively investigated the proton affinity (PA) and alkali metal ion cation affinities (CA) of the oxamate (B1226882) anion in the gas phase. These affinities are critical for understanding the basicity and interaction preferences of the anion. Researchers have employed various high-level quantum-chemical methods, including Gaussian-2 (G2), Möller-Plesset (MP2), and hybrid density functional theory (DFT) calculations (specifically B3LYP), to estimate these values researchgate.netresearchgate.netresearchgate.net.

The carboxylate (COO-) groups of oxamate anions exhibit similar basicities when compared to pyruvate (B1213749) anions researchgate.netresearchgate.netresearchgate.net. The calculated differences in proton affinities and cation affinities between oxamate and pyruvate are generally minor, typically not exceeding 3 kcal mol⁻¹ researchgate.netresearchgate.net. However, more pronounced differences are observed for the formation of alkali metal complexes where the cation is positioned between the oxygen atoms of both the αC=O and COO- groups researchgate.netresearchgate.netresearchgate.net. In these specific configurations, the lithium, sodium, and potassium cation affinities are notably larger for oxamate compared to pyruvate. This increase is approximately 4±0.5 kcal mol⁻¹ at the G2 level and 6±0.5 kcal mol⁻¹ at the DFT(B3LYP)/6-31++G** level researchgate.netresearchgate.netresearchgate.net. This enhanced binding in oxamate is attributed to a significant chelate effect, where the cation interacts simultaneously with multiple oxygen atoms, leading to more stable adduct structures researchgate.netresearchgate.net.

The preferential interaction sites for alkali metal cations such as Li⁺, Na⁺, and K⁺ in oxamates involve the oxygen atoms of both the αCO and COO groups researchgate.netresearchgate.net. This dual interaction highlights the bidentate coordination capability of the oxamate anion with these metal ions.

Here is a summary of the comparative cation affinities:

Cation Affinity Comparison (Oxamate vs. Pyruvate)Level of TheoryAffinity Difference (kcal mol⁻¹)
Li⁺, Na⁺, K⁺ (cation between αC=O and COO⁻)G24 ± 0.5
Li⁺, Na⁺, K⁺ (cation between αC=O and COO⁻)DFT(B3LYP)/6-31++G**6 ± 0.5

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides crucial insights into the electronic stability, reactivity, and charge transfer properties of sodium oxamate. For the oxamate anion, computational studies have shown that its LUMO can be a π* orbital, particularly when considering solvation effects, such as those modeled by the Polarizable Continuum Model (PCM) in computations nih.gov. In vacuum, the LUMOs of similar molecules might be σ* orbitals, which are less effective as electron acceptors nih.gov. The transition to a π* LUMO in the presence of a solvent like water suggests that oxamate can act as an electron acceptor in biological or aqueous environments nih.gov.

Delocalization of π-Electrons in Oxamate Anions

The delocalization of π-electrons within the oxamate anion is a significant aspect of its electronic structure, influencing its stability and reactivity. For isolated oxamate anions, as well as their adducts and complexes, the delocalization of π electrons for the OCO fragments is found to be substantial, with Homogeneity of Electron Distribution (HOMED) values typically ranging between 0.9 and 1.0 researchgate.net. This indicates a high degree of π-electron delocalization across the carboxylate moiety researchgate.net.

In contrast, when the oxamate anion is protonated, the HOMED values for the OCO fragments are reduced, falling within the range of 0.55 to 0.75 researchgate.net. This reduction signifies a decrease in π-electron delocalization upon protonation, consistent with the formation of a localized C=O bond and a protonated oxygen. Furthermore, the delocalization of π electrons for the NCO fragment in oxamate increases when the anion forms covalent and non-covalent bonds with other ions and molecules, with HOMED(NCO) values varying from 0.9 to 1.0 for σ-π conjugated oxamate researchgate.net. This suggests that interactions with other species can enhance the delocalization within the amide portion of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution and predict regions of electrophilic and nucleophilic attack on a molecule. For the oxamate anion, MEP maps would typically show regions of high negative electrostatic potential around the oxygen atoms of both the carbonyl (C=O) and carboxylate (COO-) groups, indicating their high electron density and propensity for electrophilic interactions, such as with metal cations or protons. Conversely, regions of positive electrostatic potential would be observed around the hydrogen atoms (if any) or the nitrogen atom, indicating areas susceptible to nucleophilic attack. While specific MEP mapping data for this compound were not directly found in the provided search results, the observed preferential interactions of alkali metal cations with the oxygen atoms of the αCO and COO groups strongly imply that these are regions of significant negative electrostatic potential researchgate.netresearchgate.net.

Computational Spectroscopy

Computational spectroscopy involves the theoretical prediction of spectroscopic properties, which can be invaluable for interpreting experimental spectra and understanding molecular vibrations and nuclear environments.

Theoretical Infrared and Raman Spectra Calculations

Theoretical calculations of infrared (IR) and Raman spectra for this compound and its related species have been performed using quantum-chemical methods, such as DFT(B3LYP)/6-31++G** level researchgate.netresearchgate.net. These calculations are crucial for assigning experimental vibrational bands and understanding the molecular dynamics. For instance, in the experimental FT-IR spectra of solid oxamate salts, the positions and intensities of the ν(αCO) (alpha carbonyl stretching) and νas(COO) (asymmetric carboxylate stretching) bands are observed to depend on both the cation and the anion researchgate.netresearchgate.net. Oxamates are known to be intermolecularly associated in the solid state, which influences their vibrational modes researchgate.netresearchgate.net. The theoretical calculations help to correlate these observed shifts and intensity changes with specific molecular interactions and structural features, such as the preferential interaction of Li⁺, Na⁺, and K⁺ cations with the oxygen atoms of the αCO and COO groups researchgate.netresearchgate.net.

Simulation of NMR Chemical Shifts

Simulation of Nuclear Magnetic Resonance (NMR) chemical shifts provides a powerful means to predict and interpret the local electronic environment of atoms within a molecule. Computational methods, often based on DFT, can calculate shielding constants that are then converted into chemical shifts, allowing for direct comparison with experimental NMR data. While direct detailed simulation data for this compound's NMR chemical shifts were not explicitly found in the provided search results, such calculations are a standard application of computational chemistry. They would typically involve optimizing the molecular geometry of the oxamate anion and its sodium salt, followed by calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁴N). These simulations would help in confirming proposed structures and understanding the influence of the sodium cation on the electronic environment of the oxamate anion's atoms.

Advanced Computational Methodologies in Oxamate Research

Advanced computational methodologies are indispensable tools for investigating the properties and interactions of this compound, particularly in complex biological or material systems. These methods allow for the simulation of molecular behavior, prediction of properties, and analysis of interactions that are difficult to observe experimentally. By employing multi-level approaches, researchers can achieve a balance between computational cost and accuracy, focusing high-level quantum mechanical calculations on critical regions while treating the surrounding environment with less demanding methods.

The ONIOM (Our Own N-layered Integrated molecular Orbital and Molecular mechanics) method is a powerful hybrid computational approach designed to efficiently treat large molecular systems by combining different levels of theory, such as ab initio, semi-empirical, or molecular mechanics methods wikipedia.orggaussian.comreadthedocs.io. This multi-layered strategy allows for the application of highly accurate quantum mechanical (QM) methods to a small, critical region (the "high layer") where chemical reactions or significant electronic changes occur, while the larger surrounding environment (the "low layer") is described by less computationally intensive methods, such as molecular mechanics (MM) wikipedia.orggaussian.com. This approach yields reliable geometries and energies at a significantly reduced computational cost compared to applying a high-level QM method to the entire system wikipedia.orggaussian.comkoreascience.kr.

The ONIOM method has been successfully applied to study the interactions of the oxamate anion, a known inhibitor of L-lactate dehydrogenase (LDH), with the rabbit muscle enzyme acs.orgacs.org. For instance, studies have utilized ONIOM schemes such as ONIOM(B3LYP:AMBER) and ONIOM(B3LYP:AM1) for QM:MM and QM:QM calculations, respectively, to model these interactions acs.orgacs.org. Specifically, the B3LYP/6-31++G(d,p) DFT theory level was employed for the QM layer, with Amber or semiempirical parametrizations (AM1, PM3, RM1) used for the outer layer in QM:MM or QM:QM calculations acs.org.

These computational investigations have facilitated the estimation of binding isotope effects for the carboxylic oxygen atoms of oxamate, based on the normal vibrational modes of oxamate both in aqueous solution and within the enzyme's active site acs.orgacs.org. The results from ONIOM(B3LYP:OPLS) calculations suggested that the enzyme's active site is best represented as a dimer, comprising one chain in an open-loop conformation and another in a closed-loop conformation acs.org. Furthermore, the QM/MM-ONIOM method has been employed to investigate the mechanism of L-lactate generation from pyruvate by rabbit muscle LDH, providing insights into large-scale structural transitions that occur during the catalytic cycle acs.org.

The application of ONIOM to oxamate-enzyme systems demonstrates its capability to provide detailed mechanistic insights into biomolecular processes, including the roles of different protein conformations in catalysis.

ONIOM Application in Oxamate ResearchComputational DetailsKey FindingsReference
Interaction with L-lactate dehydrogenase (LDH)ONIOM(B3LYP:AMBER), ONIOM(B3LYP:AM1), ONIOM(PM3:UFF), ONIOM(RHF:PM3), ONIOM(B3LYP:OPLS)Modeled interactions between oxamate anion and rabbit muscle LDH; suggested enzyme active site is a dimer; estimated binding isotope effects. acs.orgacs.org
L-lactate generation mechanism and structural transitionsQM/MM-ONIOM methodStudied the mechanism of L-lactate generation from pyruvate by LDH, including large-scale structural transitions of the enzyme. acs.org

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM theory, is a powerful quantum chemical tool developed by Richard Bader that provides a rigorous framework for analyzing the electron density distribution within molecules ias.ac.in. This theory enables the quantum mechanical definition of molecular structure and the characterization of atom-atom interactions, including both covalent and non-covalent interactions ias.ac.in. Central to AIM theory are topological features of the electron density, such as bond critical points (BCPs) and bond paths, which delineate the nature and strength of chemical bonds and intermolecular interactions ias.ac.in.

AIM theory has been widely applied to unravel various types of atom-atom interactions in diverse systems, ranging from small molecules and molecular clusters to large biomolecular systems like proteins and DNA ias.ac.in. Its utility extends to understanding weak interactions, van der Waals forces, hydrogen bonding, and ionic bonding ias.ac.in.

In the context of oxamate and related compounds, AIM theory has been instrumental in characterizing intermolecular interactions. For example, topological analysis using AIM theory has been performed on hydrated oxalic acid dimers (oxalic acid being structurally related to oxamate) to inspect the properties of hydrogen bonds within these clusters researchgate.net. This analysis provided insights into the electronic charge distribution and other related properties, revealing that the most stable oxalic acid dimer forms a cyclic structure stabilized by two intermolecular hydrogen bonds researchgate.net. Furthermore, studies on praseodymium(III) complexes with oxamate-derived ligands have utilized AIM theory to calculate topological properties, thereby illustrating the nature of closed-shell interactions between the ligands and the metal center researchgate.net.

AIM theory has also been applied to investigate intramolecular and intermolecular hydrogen bonds in quinolone carboxylic acid derivatives, which share similar functional groups with oxamate mdpi.com. This demonstrates AIM's capability to provide detailed information on the nature of hydrogen bonds and other non-covalent interactions that are crucial for molecular stability and recognition. The theory's ability to precisely account for bonding within a molecule or crystal, through the analysis of electron density derivatives at BCPs, makes it a valuable tool for understanding the subtle intermolecular forces that govern the behavior of this compound in various environments ias.ac.in.

AIM Application in Oxamate/Oxalate (B1200264) ResearchSystem StudiedKey FindingsReference
Topological analysis of hydrogen bondsHydrated oxalic acid dimersInspected properties of hydrogen bonds; revealed cyclic structure with two intermolecular hydrogen bonds in the most stable dimer. researchgate.net
Characterization of closed-shell interactionsPraseodymium(III) complexes with oxamate-derived ligandsCalculated topological properties, illustrating closed-shell interactions between ligands and Pr³⁺. researchgate.net
Investigation of intra- and intermolecular interactionsQuinolone carboxylic acid derivatives (similar to oxamate)Studied intramolecular and intermolecular hydrogen bonds, providing details on their nature and strength. mdpi.com
Analysis of hydrogen bonds in crystal structures8-hydroxyquinolinium oxalate monohydrateCharacterized N–H⋯O, O–H⋯O and C–H⋯O hydrogen bonds in the crystal structure, with an oxygen atom of the oxalate moiety acting as a tetrafurcated acceptor. nih.gov

Coordination Chemistry of Oxamate Ligands

Coordination Modes and Chelation Behavior of the Oxamate (B1226882) Anion

The flexibility of the oxamate anion enables it to bind to metal ions in several distinct ways, facilitating the formation of a wide array of coordination complexes.

One of the most common and energetically favorable coordination modes for the oxamate anion, particularly as a monoanion (NH₂COCO₂⁻), is bidentate chelation. In this mode, the ligand binds to a metal center through two oxygen atoms: one from the carboxylate group and the other from the amide group. This arrangement typically forms a stable five-membered chelate ring with the metal ion scielo.br. Experimental and theoretical investigations, including infrared spectroscopy and density functional theory (DFT) calculations for complexes such as yttrium oxamate, consistently support this bidentate coordination via the oxygen atoms of both the amide and carboxylate functionalities scielo.br. This coordination geometry is found to be the most stable configuration for the oxamate ligand in many metal complexes scielo.br.

Beyond the prevalent bidentate chelation, the oxamate anion demonstrates a remarkable capacity for other coordination geometries:

Monodentate Coordination: As a monoanion, oxamate can act as a monodentate ligand, coordinating through a single oxygen atom, typically from the carboxylic group scielo.br.

Tridentate Coordination: The ligand can also utilize all of its oxygen atoms to act as a tridentate ligand scielo.br.

Dianion Form: When fully deprotonated to its dianion form, the oxamate can function as a chelate bidentate ligand or a bridging ligand, connecting multiple metal centers scielo.br.

Bridging Tetradentate Coordination: In certain binuclear complexes, the dianionic oxamate can serve as a bridging tetradentate ligand, sometimes in conjunction with other multidentate chelating ligands scielo.br.

Bidentate/Monodentate Bridging: This mixed bridging mode is observed in some transition metal complexes. For instance, in complexes involving N-(4-carboxyphenyl)oxamic acid (H₃pcpa), the Hpcpa²⁻ ligand can bridge metal centers by coordinating monodentately through a carboxylate-oxygen of one oxamate fragment and bidentately through two cis oxygen atoms from another symmetry-related Hpcpa²⁻ ligand scielo.br. Copper(II) complexes also exhibit this bidentate/monodentate bridging mode scielo.brnih.gov.

Bis(bidentate) Bridging: The oxamate group can also adopt a bis(bidentate) bridging mode, as exemplified in certain dicopper(II) complexes rsc.org.

Syn–Anti Carboxylate(oxamate) Coordination: A less common, novel coordination mode, where the carboxylate(oxamate) group adopts a syn–anti conformation, has also been reported rsc.org.

Synthesis and Characterization of Metal-Oxamate Complexes

The synthesis and characterization of metal-oxamate complexes are crucial for understanding their structural and chemical properties. Various analytical techniques are employed to elucidate their composition, thermal behavior, and coordination sites.

Solid-state complexes of the general formula LnL₃∙nH₂O, where Ln represents heavy trivalent lanthanides (from Tb to Lu) or yttrium(III) and L is the oxamate anion (NH₂COCO₂⁻), have been successfully synthesized scielo.brscite.aiscielo.br. These complexes are typically characterized by a suite of analytical methods including elemental analysis (EA), complexometric titration with EDTA, thermoanalytical techniques such as simultaneous thermogravimetry and differential scanning calorimetry (TG-DSC) and evolved gas analysis (TG-FTIR), infrared spectroscopy (IR), and powder X-ray diffraction (XRPD) scielo.brscite.aiscielo.br. Infrared spectroscopic data, both experimental and theoretical, consistently indicate that the oxamate ligand coordinates to the metal ions in a chelating bidentate fashion through the oxygen atoms of both the amide and carboxylate groups scielo.br. The number of hydrated water molecules (n) in the general formula Ln(L)₃∙nH₂O varies depending on the specific lanthanide ion, as summarized in the table below scielo.brscielo.br:

Lanthanide (Ln)Number of Hydrated Water Molecules (n)
Dy, Ho, Y1
Er1.25
Tb, Lu1.5
Tm2
Yb2.5

Specific examples of lanthanide(III) oxamate complexes include:

Europium(III), Gadolinium(III), and Terbium(III): Neutral homometallic lanthanide-coordinated polymers with the formula {Ln(phox)₃(DMSO)₂(H₂O)}n, where phox is N-(phenyl)oxamate, have been synthesized. X-ray crystallographic analysis reveals that these structures form neutral zigzag chains. The lanthanide ions are interconnected by three phox ligands, with two oxygen atoms from different ligands bridging the trivalent lanthanide ions, and one phox ligand completing the coordination sphere in a bis-bidentate mode, along with two dimethyl sulfoxide (B87167) (DMSO) molecules and one water molecule. The coordination environment around the lanthanide ions typically exhibits a spherical capped square antiprism (CSAPR-9) symmetry rsc.orgrsc.org. Isostructural oxamate-containing lanthanide(III) coordination polymers of the general formula {Lnᴵᴵᴵ₂(Hpcpa)₃(H₂O)₅·H₂O}n (where H₃pcpa = N-(4-carboxyphenyl)oxamic acid) have also been reported for Eu, Tb, and Gd acs.org.

Neodymium(III), Gadolinium(III), Terbium(III), and Dysprosium(III): Mononuclear lanthanide(III) complexes with the N-(2,4,6-trimethylphenyl)oxamate ligand (Htmpa) have been synthesized, generally having the formula n-Bu₄N[Ln(Htmpa)₄(H₂O)]·xDMSO·yH₂O. Their crystal structures resemble calixarene-type monoanionic species, featuring all-cis-disposed Htmpa ligands and a single coordinated water molecule. The lanthanide(III) ion typically adopts a nine-coordinated environment with either muffin (MFF-9) or spherical-capped square antiprism (CSAPR-9) geometry mdpi.com.

Lanthanum(III), Gadolinium(III), Terbium(III), Erbium(III), Thulium(III), and Lutetium(III): Deprotonated complexes of oxamic acid with these lanthanides have been synthesized. Characterization through analytical results, conductometric measurements, magnetic moments, and spectral data (IR and diffuse reflectance spectra) suggests that the oxamate anion acts as an N,O bidentate non-bridging ligand in these complexes researchgate.net.

Yttrium(III) oxamate complexes, with the established empirical formula Y(L)₃∙nH₂O (where L is oxamate and n=1), are synthesized and characterized using methods analogous to those for lanthanide complexes. These techniques include TG-DSC, infrared spectroscopy, elemental analysis, and powder X-ray diffraction scielo.brscite.aiscielo.br. Density functional theory (DFT) calculations have been extensively applied to yttrium oxamate as a representative model, providing insights into its molecular structure and vibrational spectrum, with theoretical predictions aligning well with experimental observations scielo.brscite.aiscielo.brresearchgate.net. The coordination of the oxamate ligand to the yttrium center is predominantly bidentate, involving one oxygen atom from the carboxylate group and the oxygen atom of the amide group, forming a five-membered chelate ring scielo.br.

Oxamate ligands are highly valued in coordination chemistry for their ability to form diverse molecular materials with transition metal ions, leading to a wide range of structural and functional properties societechimiquedefrance.fr.

Iron(II) and Iron(III):

Iron(II): Mononuclear iron(II) complexes, such as [Fe(H₂pcpa)₂(H₂O)₂] (where H₃pcpa = N-(4-carboxyphenyl)oxamic acid), have been synthesized. In these complexes, the iron(II) ion is six-coordinate, adopting a distorted octahedral geometry with two trans-positioned water molecules and two bidentate H₂pcpa⁻ ligands scielo.brresearchgate.net. Iron(II) oxalate (B1200264) (FeC₂O₄(H₂O)ₓ), a related compound, also features octahedral Fe centers and forms coordination polymers where oxalate acts as a tetradentate bridging ligand, with each Fe(II) cation further coordinated by two water molecules, resulting in a distorted Fe(II)O₆ environment scielo.brwikipedia.org.

Iron(III): Iron(III)-oxalate complexes, including [Fe(III)(C₂O₄)]⁺, [Fe(III)(C₂O₄)₂]⁻, and [Fe(III)(C₂O₄)₃]³⁻, can form in solution, with their distribution depending on pH and the Fe(III)/oxalate ratio acs.org. Ferric oxalate (Fe₂(C₂O₄)₃(H₂O)ₓ) exists as coordination polymers where the oxalate ligand can exhibit versatile bridging modes, either bonding through all four oxygen atoms or through only two, effectively bridging metal centers wikipedia.org. In some ferric complexes, a central tetradentate oxalate group bridges two Fe(III) cations, while two terminal bidentate ligands each coordinate to a single metal ion, completing the Fe(III)O₆ environment with two water molecules scielo.br. Dinuclear oxo-bridged iron(III) complexes incorporating N,N′-o-phenylenebis(oxamate) (opba) have also been synthesized, featuring a triply bridged Fe₂(μ-O)(μ-RCO₂⋯H₂O⋯O₂CR)₂ core researchgate.net.

Manganese(II):

Manganese(II) oxamate complexes, such as {[Mn(Hpcpa)(H₂O)₃]•1/2H₂O}n, form neutral zigzag chains. In these structures, the Hpcpa²⁻ groups act as linkers, adopting a bidentate/monodentate coordination mode, while three mer-positioned water molecules complete the six-coordination around the manganese centers scielo.brresearchgate.net.

Mononuclear six-coordinate manganese(II) oxamate complexes, exemplified by [Mn(4-HOpa)₂(H₂O)₂] (where 4-HOpa = N-4-hydroxyphenyloxamate), are air-stable and isostructural. These complexes exhibit field-induced slow magnetic relaxation and possess slightly distorted octahedral geometries acs.orgacs.orgnih.gov.

Manganese(II) oxalate complexes, such as [Mn(Hoxam)₂(H₂O)₄] (where H₂oxam = oxamic acid), can feature eight-coordinate manganese(II) centers where the coordinated oxygen atoms are positioned at the vertices of a distorted bicapped trigonal antiprism researchgate.net. The oxalate ligand itself can display diverse bridging modes in manganese(II) oxalate complexes rsc.org.

Zinc(II):

Zinc(II) oxamate complexes, like {[Zn(Hpcpa)(H₂O)₃]•1/2H₂O}n, are isostructural with their manganese(II) counterparts. They form neutral zigzag chains where the Hpcpa²⁻ ligands function as linkers in a bidentate/monodentate coordination mode scielo.brresearchgate.net.

A mixed-ligand zinc(II) complex containing N-(2,6-dimethylphenyl)oxamate (Hpma⁻) and 1,10-phenanthroline (B135089) has been synthesized and characterized, highlighting the versatility of oxamate in forming diverse coordination environments scite.ai.

Copper(II):

Dicopper(II) complexes, such as [Cu₂(Hpcpa)₂(bipy)₂]•8H₂O (where bipy = 2,2′-bipyridine), are neutral centrosymmetric units. In these complexes, two Hpcpa²⁻ groups adopt a bidentate/monodentate coordination mode and act as bridges, while bidentate bipy molecules serve as end-cap ligands, leading to a distorted square pyramidal geometry around each copper atom scielo.brresearchgate.net.

Other copper(II) complexes demonstrate varied coordination, including five-coordinate distorted square pyramidal environments with tridentate ligands and water or carboxylate oxygen atoms, or bidentate/bis-monodentate bridging modes of oxamate groups nih.gov. A zigzag chain structure consisting of [Cu(bpca)(H₂O)]⁺ units (where bpca = bis(2-pyridylcarbonyl)amidate) linked by an oxamate ligand in a bidentate/monodentate bridging mode has also been reported, with each copper(II) ion exhibiting a six-coordinate elongated octahedral CuN₃O₃ chromophore nih.gov.

Cobalt(II):

Mononuclear six-coordinate cobalt(II) oxamate complexes, such as [Co(4-HOpa)₂(H₂O)₂], are isostructural with their manganese(II) analogues. These complexes are air-stable and exhibit field-induced slow magnetic relaxation, possessing slightly distorted octahedral geometries acs.orgacs.orgnih.gov.

Other cobalt(II) oxamate complexes, including the mononuclear [Co(H₂edpba)(dmso)₂]·dmso·H₂O and the neutral chain [Co(H₂edpba)(H₂O)₂]n·n(dmso) (where H₄edpba = N,N′-2,2′-ethylenediphenylenebis(oxamic acid)), have been synthesized. In both structures, the cobalt(II) ions are six-coordinate, surrounded by six oxygen atoms: four from two monodeprotonated oxamate groups and two from either DMSO or water molecules, arranged in cis or trans positions tandfonline.com.

Nickel(II):

Nickel(II) oxalate complexes with M(II)(C₂O₄)•2H₂O stoichiometry exhibit a distorted octahedral MO₆ environment. In these complexes, the oxalate acts as a tetradentate bridging ligand, and each Ni(II) cation is additionally coordinated to two water molecules scielo.br.

In the complex [Ni(ox)₂]²⁻ (where ox = oxalate), two oxalate ions are bonded to the Ni atom, resulting in a coordination number of 4 and a square planar structure purdue.edu.

Metallosupramolecular Architectures Incorporating Oxamate Bridges

Metallosupramolecular chemistry, a field that leverages coordination chemistry to control the assembly of supramolecular systems, finds a powerful tool in oxamate ligands. researchgate.netfau.eunih.govnih.govpreprints.org The ability of oxamate ligands to mediate strong magnetic interactions between paramagnetic metal ions makes them particularly suitable for designing molecular magnetic materials, including single-molecule magnets, single-chain magnets, and high-dimensional molecule-based magnets. societechimiquedefrance.frresearchgate.netfau.eumdpi.com The rational design of these ligands is crucial for achieving specific structural and functional outcomes in metallosupramolecular assemblies. researchgate.netfau.eunih.govpreprints.org

Formation of Dinuclear, Polynuclear, and Extended Coordination Polymers

Oxamate ligands are highly effective bridging ligands for constructing dinuclear, polynuclear, and extended coordination polymers. icmol.esresearchgate.netmdpi.comresearchgate.net This is largely attributed to their ability to bridge metal centers, facilitating spin density communication and enabling the formation of intricate networks. mdpi.com

Examples of Oxamate-Bridged Coordination Polymers:

Metal Ion(s)Ligand Type (Oxamate Derivative)ArchitectureKey Characteristics/PropertiesReference
Cu(II), Ni(II)Aliphatic/Aromatic bis- and tetrakis(oxamato)Mono- and Dinuclear ComplexesBuilding blocks for multidimensional magnetic materials icmol.esresearchgate.net
Cu(II), Mn(II)o-Phenylene-bisoxamatesMultimetallic complexes, chain structures, 2D/3D networksApplications as single-molecule magnets, single-chain magnets, high-dimensional magnets fau.eu
Cu(II)Oxalato (related to oxamate)2D Coordination Polymer (corrugated layers)Switching optical and magnetic properties, chemical sensing researchgate.net
Fe(II)N-4-(carboxyphenyl)oxamate (monodeprotonated)Mononuclear units arranged in supramolecular zigzag chains, layered structureInterlinked by hydrogen bonds scielo.br
Ln(III) (Dy, Ho, Er)N-(4-carboxyphenyl)oxamic acid (Hpcpa²⁻)Neutral zig-zag chainsBidentate/monodentate coordination, eight-coordination around Ln(III) ions, slow relaxation of magnetization mdpi.com
U(IV)Oxalate (derived from decomposition)Poly-oxo cluster, 3D frameworkOxalate links four uranium atoms in various bridging modes rsc.org

Design of Functionalized Oxamate-Type Ligands for Specific Architectures

The rational design of oxamate-type ligands is crucial for controlling the self-assembly process and influencing the final metallosupramolecular architecture and its properties. fau.eunih.govpreprints.org A key advantage of oxamate ligands is the ability to modify the substituent on the nitrogen atom. This modification allows for the tuning of steric effects, improvement of solubility in different solvents, and the introduction of additional coordinating groups or functionalities such as chirality, redox activity, conductivity, and luminescence. researchgate.net

More recently, the exploration of multi-polydentate amino-acid-based oxamate ligands has led to novel Metal-Organic Framework (MOF) morphologies with remarkable properties. societechimiquedefrance.fr Furthermore, augmenting the phenyloxamate scaffold with other coordinating groups, such as hydroxo or carboxylato functionalities, has successfully yielded new structural morphologies when reacted with 3d metal ions (e.g., Cu(II), Co(II), Mn(II)). societechimiquedefrance.frscielo.brmdpi.com For example, N-(4-carboxyphenyl)oxamic acid (H₃pcpa) has been extensively studied, revealing diverse coordination and bridging modes of its anionic form (Hpcpa²⁻) and its versatility in self-assembling coordination polymers with various metal ions. mdpi.com These design strategies enable chemists to tailor the properties and applications of the resulting metallosupramolecular systems. nih.govpreprints.org

Enzymatic Inhibition and Biochemical Mechanisms of Sodium Oxamate

Inhibition and Interaction with Other Central Metabolic Enzymes

Aspartate Aminotransferase (AAT) Inhibition

Sodium oxamate (B1226882) has been demonstrated to inhibit aspartate aminotransferase (AAT) activity in both human serum and purified human AAT isoenzymes nih.gov. The inhibition mechanism is competitive with respect to 2-oxoglutarate (also known as α-ketoglutarate) for both the cytoplasmic and mitochondrial isoenzymes of AAT nih.govnih.gov.

Research indicates that the apparent inhibition constant (Ki) for oxamate against cytoplasmic AAT is 29 mmol/L, while for mitochondrial AAT, it is 17 mmol/L nih.gov. In specific in vitro recombinant enzyme assays, oxamate competitively inhibited human recombinant AAT with a Ki value of approximately 30.3 µM nih.gov. A noncompetitive inhibition pattern was observed between oxamate and aspartate nih.gov. At saturating concentrations of substrates (e.g., 2-oxoglutarate ≥ 15 mmol/L and L-aspartate ≥ 150 mmol/L), oxamate exhibited a more pronounced inhibitory effect on the mitochondrial AAT isoenzyme compared to its cytoplasmic counterpart nih.gov. For instance, a concentration of 40 mmol/L oxamate inhibited serum AAT activity by 11% in assays containing 6.7 mmol/L 2-oxoglutarate and by 9% with 15 mmol/L 2-oxoglutarate nih.gov.

Table 1: Inhibition Constants (Ki) of Oxamate for Aspartate Aminotransferase Isoenzymes

Enzyme IsoformInhibition Type (vs. 2-oxoglutarate)Apparent Ki (mmol/L) nih.govKi (µM) (recombinant human AAT) nih.gov
Cytoplasmic AATCompetitive29Not specified
Mitochondrial AATCompetitive17Not specified
Recombinant Human AATCompetitiveN/A30.3

Cellular and Molecular Responses to Oxamate-Mediated LDH Inhibition

Sodium oxamate, as a specific inhibitor of lactate (B86563) dehydrogenase A (LDH-A), disrupts the metabolic reprogramming often observed in cancer cells, known as the Warburg effect, where glucose is preferentially metabolized to lactate even in the presence of oxygen selleckchem.comnih.govspandidos-publications.comnih.govresearchgate.net. This inhibition leads to a cascade of cellular and molecular responses.

Induction of Cell Cycle Arrest, e.g., G2/M Phase

A prominent cellular response to oxamate-mediated LDH inhibition is the induction of cell cycle arrest, frequently observed at the G2/M phase selleckchem.comnih.govchemsrc.comselleckchem.comspandidos-publications.comspandidos-publications.commedchemexpress.cominvivochem.comresearchgate.netresearchgate.net. Studies in nasopharyngeal carcinoma (NPC) cell lines (CNE-1 and CNE-2) demonstrated that treatment with oxamate at concentrations ranging from 20 to 100 mM for 24 hours resulted in a dose-dependent increase in the percentage of cells in the G2/M phase chemsrc.comspandidos-publications.comspandidos-publications.commedchemexpress.cominvivochem.com. Similarly, in H1395 non-small cell lung cancer cells, a dose-dependent increase in G2/M phase cells was observed after oxamate treatment nih.gov. In cervical cancer cells (HeLa and SiHa), 20 mM oxamate treatment for 48 hours also led to an increase in the G2/M phase population researchgate.net.

However, the specific phase of cell cycle arrest can vary depending on the cell type. For instance, in A549 non-small cell lung cancer cells, oxamate induced a significant G0/G1 arrest, which was found to be dependent on the activation of glycogen (B147801) synthase kinase-3β (GSK-3β) nih.gov.

Table 2: Oxamate-Induced Cell Cycle Arrest in Cancer Cell Lines

Cell LineOxamate Concentration (mM)Treatment Duration (h)Cell Cycle EffectReference
CNE-1, CNE-2 (NPC)20, 50, 10024Dose-dependent increase in G2/M phase spandidos-publications.comspandidos-publications.com
H1395 (NSCLC)20, 50, 100Not specifiedDose-dependent increase in G2/M phase nih.gov
HeLa, SiHa (Cervical)2048Increase in G2/M phase researchgate.net
A549 (NSCLC)Not specifiedNot specifiedG0/G1 arrest, dependent on GSK-3β activation nih.gov

Promotion of Apoptosis via Mitochondrial Pathways

This compound effectively promotes apoptosis in various cancer cell lines selleckchem.comnih.govchemsrc.comselleckchem.comspandidos-publications.commedchemexpress.cominvivochem.comjcancer.org. This pro-apoptotic effect is largely mediated through the enhancement of mitochondrial reactive oxygen species (ROS) generation selleckchem.comnih.govselleckchem.comspandidos-publications.comspandidos-publications.com. Oxamate induces apoptosis via activation of caspase-3 and engagement of the mitochondrial pathway chemsrc.comspandidos-publications.comspandidos-publications.commedchemexpress.cominvivochem.com.

Detailed research findings indicate that oxamate treatment leads to significant changes in the expression of apoptosis-related proteins. For example, in NPC cells treated with oxamate for 48 hours, western blot analysis revealed an enhanced expression of the pro-apoptotic protein Bax and cleaved-caspase-3, alongside a notable reduction in the anti-apoptotic protein Bcl-2 and pro-caspase-3 spandidos-publications.comspandidos-publications.commedchemexpress.cominvivochem.com. Flow cytometric analysis using Annexin V/PI staining further confirmed a dose-dependent increase in the percentages of both early and late apoptotic cells following oxamate exposure in NPC cells chemsrc.comspandidos-publications.comspandidos-publications.cominvivochem.com. Similarly, a triple therapy combining doxorubicin, metformin, and this compound has been shown to promote apoptosis in colorectal cancer cells jcancer.orgnih.govnih.gov.

Table 3: Effects of Oxamate on Apoptosis-Related Proteins in NPC Cells (48h treatment)

ProteinEffect of Oxamate TreatmentReference
Bax (pro-apoptotic)Significantly enhanced spandidos-publications.comspandidos-publications.cominvivochem.com
Cleaved-caspase-3Significantly enhanced spandidos-publications.comspandidos-publications.cominvivochem.com
Bcl-2 (anti-apoptotic)Reduced notably spandidos-publications.comspandidos-publications.cominvivochem.com
Pro-caspase-3Reduced notably spandidos-publications.comspandidos-publications.cominvivochem.com

Enhancement of Intracellular Reactive Oxygen Species (ROS) Generation

A critical mechanism underlying this compound's cellular effects is its ability to enhance the generation of intracellular reactive oxygen species (ROS) selleckchem.comnih.govchemsrc.comselleckchem.comspandidos-publications.comspandidos-publications.commedchemexpress.com. Studies in NPC cell lines (CNE-1 and CNE-2) demonstrated a dose-dependent increase in ROS levels after 24 hours of oxamate treatment spandidos-publications.comspandidos-publications.com. For instance, ROS levels in CNE-1 cells increased by 1.3-, 2.4-, and 3.1-fold when treated with 20, 50, and 100 mmol/L oxamate, respectively, compared to untreated controls spandidos-publications.comspandidos-publications.com. Similar increases (1.5- to 3.3-fold) were observed in CNE-2 cells spandidos-publications.comspandidos-publications.com.

The crucial role of ROS generation in oxamate-induced growth inhibition is further supported by experiments where N-acetylcysteine (NAC), a specific scavenger of ROS, significantly blocked the growth inhibitory effects of oxamate nih.govspandidos-publications.comspandidos-publications.cominvivochem.com. This indicates that elevated ROS levels are integral to the cytotoxic effects of oxamate. ROS play a significant role in the mitochondrial apoptotic pathway, and the increased ROS production induced by LDH inhibition by oxamate contributes to mitochondrial apoptosis in NPC cells spandidos-publications.comspandidos-publications.com.

Table 4: Dose-Dependent Increase in ROS Levels by Oxamate in NPC Cells (24h treatment)

Oxamate Concentration (mmol/L)CNE-1 Cells (Fold Increase in ROS)CNE-2 Cells (Fold Increase in ROS)Reference
201.31.5 spandidos-publications.comspandidos-publications.com
502.4Not specified (within 1.5-3.3) spandidos-publications.comspandidos-publications.com
1003.13.3 spandidos-publications.comspandidos-publications.com

Activation of Autophagy via Akt-mTOR and HIF-1α Signaling Pathways

This compound has been shown to activate autophagy, a cellular self-degradation process, in certain contexts nih.govnih.govnih.govfrontiersin.orgresearchgate.netx-mol.come-century.us. In A549 cells, oxamate induced autophagy, which appeared to serve as a protective mechanism against apoptosis nih.gov.

Mechanistically, oxamate can induce autophagy through the downregulation of hypoxia-inducible factor 1-alpha (HIF-1α) by inhibiting the Akt-mTOR signaling pathway in cancer cells nih.govnih.govfrontiersin.orgresearchgate.net. A therapeutic strategy involving a combination of doxorubicin, metformin, and this compound (triple therapy) significantly reduced cell proliferation by inhibiting the mTOR/AKT pathway and concurrently promoted both apoptosis and autophagy in colorectal cancer-derived cells nih.govnih.govx-mol.com.

This triple therapy was observed to decrease the levels of the transcriptional factor HIF-1α. This reduction in HIF-1α had a dual impact: it inhibited the mTOR/AKT survival pathway and diminished the promoter occupancy of miR-26a by HIF-1α nih.govnih.govresearchgate.net. Western blot analysis of autophagy-related genes revealed that ULK1, ATG4, and LC3 II were overexpressed by the triple therapy, with ULK1 showing a gradual overexpression, suggesting a post-transcriptional regulatory mechanism involving microRNAs like miR-26a nih.govnih.govx-mol.com. Furthermore, studies demonstrated that HIF-1α stabilization increased miR-26a expression and subsequently downregulated ULK1 mRNA. Conversely, the triple therapy diminished HIF-1α detection and restored ULK1 mRNA expression, highlighting a regulatory mechanism where HIF-1α signaling controls miR-26a transcription, which in turn influences ULK1 expression and autophagy nih.govnih.govresearchgate.net.

Downregulation of Cell Cycle Regulatory Proteins (e.g., CDK1/Cyclin B1)

The induction of G2/M cell cycle arrest by this compound is directly linked to the downregulation of key cell cycle regulatory proteins, notably the cyclin-dependent kinase 1 (CDK1) and cyclin B1 pathway selleckchem.comnih.govselleckchem.comspandidos-publications.comspandidos-publications.com. The CDK1/Cyclin B1 kinase complex is a major regulator of the G2/M transition in the cell cycle, and a reduction in its activity triggers G2/M arrest spandidos-publications.com.

Western blot analysis in NPC cells (CNE-1 and CNE-2) treated with oxamate showed a significant decrease in the protein levels of both cyclin B1 and CDK1 spandidos-publications.comspandidos-publications.com. This downregulation suggests that oxamate exerts its cell cycle arrest effect by modulating the expression of these critical proteins spandidos-publications.com. Similarly, in cervical cancer cells (HeLa and SiHa), treatment with oxamate led to a significant decrease in the protein levels of Cyclin B1, Cyclin A, and CDK1, further supporting the mechanism of cell cycle arrest through the suppression of these regulatory proteins researchgate.net.

Impact on Cellular Bioenergetics

Research indicates that this compound can suppress adenosine (B11128) triphosphate (ATP) production and induce mitochondrial dysfunction in certain cellular contexts, particularly in cancer cells mdpi.com. For instance, in glioblastoma cells, oxamate has been shown to suppress ATP production, induce mitochondrial dysfunction, and elevate reactive oxygen species (ROS) mdpi.com. Conversely, in osteoinduced C3H10T1/2 cells, treatment with oxamate at 1 mM inhibited glycolysis and activated OxPhos, leading to significant increases in basal, ATP-linked, and maximal respiration nih.gov. This suggests a context-dependent impact of this compound on cellular bioenergetics, where its role as an LDH inhibitor can force cells to rely more heavily on mitochondrial respiration when glycolysis is suppressed.

Furthermore, studies on vascular smooth muscle cells (VSMC) treated with platelet-derived growth factor (PDGF) demonstrated that this compound, by inhibiting LDH, resulted in a loss of mitochondrial reserve capacity and prevented the augmentation of mitochondrial oxygen consumption and cell proliferation induced by PDGF nih.gov. This highlights its role in modulating mitochondrial function and cellular growth in response to external stimuli.

Modulation of Glycolysis and Shift Towards Oxidative Phosphorylation (OxPhos)

This compound's primary mechanism of action involves the competitive inhibition of lactate dehydrogenase (LDH), particularly the LDH-A isoform caymanchem.comfrontiersin.orgmdpi.com. LDH-A is crucial for the conversion of pyruvate (B1213749) to lactate, a key step in aerobic glycolysis, also known as the Warburg effect, which is a hallmark of many cancer cells mdpi.comoncotarget.com. By blocking this conversion, this compound effectively reduces lactate production and diverts pyruvate towards the mitochondria for oxidative phosphorylation.

In cancer cells, where the Warburg effect leads to a significant portion of pyruvate being converted to lactate even in the presence of oxygen, oxamate's inhibition of LDH-A promotes the utilization of pyruvate in the mitochondria, thereby inhibiting this glycolytic preference mdpi.commdpi.com. This metabolic reprogramming is evident in various cell types. For example, in osteoinduced C3H10T1/2 cells, 1 mM this compound significantly inhibited glycolysis and simultaneously stimulated OxPhos. This was quantified by measuring oxygen consumption rate (OCR) for OxPhos activity and extracellular acidification rate (ECAR) for glycolytic activity. The treatment led to increased basal, ATP-linked, and maximal respiration, while glycolysis was significantly inhibited nih.gov.

Table 1: Impact of this compound (1 mM) on Bioenergetic Parameters in Osteoinduced C3H10T1/2 Cells nih.gov

Bioenergetic ParameterControlThis compound (1 mM)Change
Basal Respiration (OCR)BaselineIncreasedSignificant Increase
ATP-linked RespirationBaselineIncreasedSignificant Increase
Maximal RespirationBaselineIncreasedSignificant Increase
Glycolysis (ECAR)BaselineInhibitedSignificant Inhibition

In Lactococcus lactis, this compound has been shown to direct cellular metabolism towards energetically more efficient pathways, such as respiration, characterized by a higher ATP yield nih.govresearchgate.net. The presence of this compound led to an increase in pdhB transcription, suggesting a metabolic shift towards acetate (B1210297) production, which is energetically more advantageous than lactic acid production as it yields one ATP molecule nih.govresearchgate.net.

Furthermore, in chondrocytes, this compound has been observed to exert hypertrophic effects by inhibiting the expression of various glycolysis-related proteins, including glucose transporter 1, glucose transporter 3, hexokinase II, pyruvate kinase M2, and pyruvate dehydrogenase kinases 1 and 2 mdpi.com. This comprehensive modulation of glycolytic enzymes underscores its role in shifting cellular metabolism away from glycolysis.

Regulation of Adenosine Triphosphate (ATP) Production and Energy Homeostasis

The regulation of ATP production and maintenance of energy homeostasis are critical functions impacted by this compound's influence on cellular metabolism. As an LDH inhibitor, this compound directly affects the rate of ATP generation through glycolysis, and consequently, can indirectly influence ATP production via oxidative phosphorylation.

In human pluripotent stem cells (hPSCs), which exhibit a high dependence on glycolysis for ATP production, this compound caused a substantial drop in ATP levels. While oligomycin, an OxPhos inhibitor, caused only a minimal ATP drop (<5%) in hPSCs, this compound led to a greater than 60% reduction in ATP, demonstrating the significant reliance of these cells on glycolysis for their energy needs embopress.org. In contrast, fibroblasts showed less than 40% ATP reduction under similar conditions, indicating their lesser dependence on glycolysis for ATP embopress.org.

Table 2: ATP Level Reduction with Metabolic Inhibitors in hPSCs and Fibroblasts (45 min incubation) embopress.org

InhibitorConcentration (mM)ATP Reduction in hPSCs (%)ATP Reduction in Fibroblasts (%)
Oligomycin0.1<5~30
This compoundVarious (e.g., 50)>60<40

In cancer cells, the inhibition of LDH-A by this compound is known to reduce the primary energy source, ATP, thereby stimulating tumor cell death oncotarget.comresearchgate.net. This reduction in ATP levels, coupled with an increase in reactive oxygen species (ROS) production, contributes to its anticancer activity researchgate.net.

The complex interplay between glycolysis and OxPhos, and their contribution to ATP production, is finely regulated. This compound, by specifically targeting LDH-A, acts as a powerful tool to perturb this balance, leading to a redistribution of metabolic flux that can either deplete ATP in highly glycolytic cells or enhance the efficiency of ATP production by promoting oxidative metabolism in others.

Role of Sodium Oxamate in Metabolic Pathway Research

Investigations in Glucose and Lactate (B86563) Metabolism

Sodium oxamate's primary mechanism of action, the inhibition of LDH, directly impacts glucose and lactate metabolism. This allows researchers to study the consequences of reduced lactate production and altered pyruvate (B1213749) flux on cellular energetics and metabolic pathways.

Sodium oxamate (B1226882) has been widely employed to investigate the regulation of lactate production across diverse cellular systems, particularly in the context of the Warburg effect observed in cancer cells nih.govplos.orgdergipark.org.tr. Cancer cells often exhibit increased glucose uptake and a reliance on aerobic glycolysis, leading to elevated lactate production, even in the presence of oxygen nih.gove-century.us.

Studies have shown that this compound dose-dependently decreases LDH-A activity and lactate concentration in various cancer cell lines, including gastric carcinoma, nasopharyngeal carcinoma, and colorectal cancer cells dergipark.org.trresearchgate.netspandidos-publications.com. For instance, in gastric cancer cells, a dose-dependent reduction in lactate concentration was observed with this compound administration in the range of 20-120 mM dergipark.org.tr. In non-small cell lung cancer (NSCLC) cells (A549, H1975, H1395), oxamate significantly inhibited cell viability in a dose- and time-dependent manner, with IC50 values at 24 hours ranging from 19.67 ± 1.53 mmol/L to 58.53 ± 4.74 mmol/L, while showing much lower toxicity in normal lung epithelial HBE cells (IC50 96.73 ± 7.60 mmol/L) oncotarget.com. This inhibition leads to a decrease in the extracellular acidification rate (ECAR), a measure of glycolytic activity, and an increase in the oxygen consumption rate (OCR), indicating a shift towards oxidative phosphorylation nih.govmdpi.com.

This compound's ability to reduce lactate production has also been explored in the context of metabolic disorders. In db/db mice, a model for type 2 diabetes, oxamate treatment reduced lactate production in adipose tissue and skeletal muscle, as well as serum lactate levels plos.org. This suggests a role for this compound in improving glucose homeostasis by modulating tissue lactate production plos.orgnih.gov. Similarly, in Micropterus salmoides (largemouth bass) fed high-carbohydrate diets, this compound reduced lactate and triglyceride levels in primary hepatocytes and decreased LDH-a expression nih.gov.

Table 1: Effect of this compound on Lactate Production and Cell Viability in Cancer Cell Lines

Cell LineOxamate Concentration RangeEffect on Lactate ProductionEffect on Cell Viability (IC50 at 24h)Reference
Gastric Carcinoma20-120 mMDose-dependent decreaseNot specified dergipark.org.trresearchgate.net
Nasopharyngeal Carcinoma (CNE-1)24-72h treatmentInhibited proliferation74.6, 32.4, 17.8 mmol/L (24, 48, 72h) spandidos-publications.com
Nasopharyngeal Carcinoma (CNE-2)24-72h treatmentInhibited proliferation62.3, 44.5, 31.6 mmol/L (24, 48, 72h) spandidos-publications.com
NSCLC (A549)Various dosesDecreased LDH activity58.53 ± 4.74 mmol/L oncotarget.com
NSCLC (H1975)Various dosesDecreased LDH activity32.13 ± 2.50 mmol/L oncotarget.com
NSCLC (H1395)Various dosesDecreased LDH activity19.67 ± 1.53 mmol/L oncotarget.com
Normal Lung Epithelial (HBE)Various dosesDecreased LDH activity (less influenced glucose metabolism)96.73 ± 7.60 mmol/L oncotarget.com

This compound's influence extends to hepatic gluconeogenesis, the process of glucose synthesis in the liver. As an LDH inhibitor, it can indirectly affect gluconeogenesis by altering the availability of lactate and pyruvate, key precursors for glucose production nih.govkarger.com.

Research indicates that oxamate can reduce hepatic gluconeogenesis by inhibiting extrahepatic lactate production and through the inhibition of pyruvate carboxylase (PC) and the mitochondrial pyruvate translocator protein nih.govkarger.com. Studies in isolated perfused rat liver or hepatocyte suspensions have shown that oxamate inhibits gluconeogenic flux from low concentrations of pyruvate or substrates yielding pyruvate nih.gov. This inhibition appears to be secondary to a decreased rate of pyruvate entry into the mitochondria, rather than a direct inhibitory action on pyruvate carboxylase itself nih.gov. Oxamate's competitive nature of inhibition is in contrast to its noncompetitive effect on isolated pyruvate carboxylase nih.gov.

In growth-restricted fetal sheep hepatocytes, oxamate increased glucose production two-fold in the absence of exogenous lactate and pyruvate, suggesting that when stimulated, these hepatocytes utilize lactate and pyruvate for gluconeogenesis jci.orgjci.org. This highlights the complex interplay between LDH inhibition and gluconeogenic pathways.

Studies on Metabolic Dysregulation in Experimental Models

This compound is a valuable tool for studying metabolic dysregulation in various experimental models, particularly those involving altered glycolysis and pyruvate metabolism.

This compound's inhibition of LDH directly impacts the levels of glycolytic intermediates and related metabolites. By blocking the conversion of pyruvate to lactate, it can lead to alterations in the cellular metabolic landscape.

In pancreatic ductal adenocarcinoma (PDAC) cells, oxamate treatment significantly reduced lactic acid levels compared to untreated cells frontiersin.org. Furthermore, significant differences were observed in the levels of other glycolytic pathway metabolites and those associated with other metabolic pathways frontiersin.org. In Dt81Hepa1-6 hepatocarcinoma cells, this compound treatment resulted in lower levels of lactate, GTP, and ATP, along with reduced mRNA expression levels of several glycolytic enzymes including Hexokinase II (Hk II), Glucose-6-phosphate isomerase (Gpi), Phosphofructokinase, liver type (Pfkl), Enolase (Eno), and Lactate dehydrogenase (Ldh) tandfonline.com. This indicates that this compound strongly affects glycolytic activity in these tumorigenic cells tandfonline.com.

In NSCLC cells, oxamate treatment for 24 hours led to a significant decrease in LDH activity, ATP content, and NADPH/NADP ratio, while reactive oxygen species (ROS) content distinctly increased oncotarget.com. In contrast, normal lung epithelial cells showed less influence on glucose metabolism despite LDH enzyme inhibition oncotarget.com.

Table 2: Impact of this compound on Glycolytic Intermediates and Related Metabolites

Metabolite/IndicatorEffect of this compound TreatmentCellular SystemReference
Lactic acidSignificantly reducedPDAC cells, Micropterus salmoides hepatocytes frontiersin.orgnih.gov
LactateLoweredDt81Hepa1-6 cells, silicotic mice mdpi.comtandfonline.com
Triglycerides (TG)LoweredMicropterus salmoides hepatocytes nih.gov
ATP contentDecreasedDt81Hepa1-6 cells, NSCLC cells oncotarget.comtandfonline.com
GTP contentLoweredDt81Hepa1-6 cells tandfonline.com
NADPH/NADP ratioDecreasedNSCLC cells oncotarget.com
Reactive Oxygen Species (ROS)IncreasedNSCLC cells, Glioblastoma cells oncotarget.commdpi.com
Extracellular Acidification Rate (ECAR)ReducedSilicotic macrophages mdpi.com
Oxygen Consumption Rate (OCR)HigherSilicotic macrophages mdpi.com
TCA Metabolites (Citrate, α-ketoglutarate, Succinate, Fumarate, Malate)Decreased levelsDt81Hepa1-6 cells tandfonline.com

This compound, as a pyruvate analogue, competitively inhibits LDH, thereby directly impacting pyruvate metabolism nih.govresearchgate.netfrontiersin.org. This inhibition prevents the conversion of pyruvate to lactate, forcing pyruvate into alternative metabolic fates.

Inhibition of LDH by oxamate diverts cellular bioenergetics from glycolysis towards oxidative phosphorylation nih.gov. This shift is evident from changes in oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) measurements nih.gov. Oxamate's effect on pyruvate metabolism also extends to its entry into mitochondria. Studies suggest that oxamate inhibits gluconeogenic flux by decreasing the rate of pyruvate entry into the mitochondria, particularly at low pyruvate concentrations where transport occurs via the monocarboxylate translocator nih.gov.

Furthermore, oxamate has been shown to inhibit aspartate aminotransferase (AAT), an enzyme that functions with malate (B86768) dehydrogenase to form the NADH shuttle system, which is essential for coupling glycolytic metabolism and mitochondrial energy generation nih.govresearchgate.net. This inhibition of AAT by oxamate could potentially have deleterious effects on glucose metabolism in various tissues nih.gov.

This compound's influence on metabolic pathways extends beyond glucose and lactate to include lipid metabolism, particularly fatty acid synthesis and triglyceride accumulation.

In Micropterus salmoides (largemouth bass) fed high-carbohydrate diets, this compound treatment significantly reduced triglyceride (TG) levels in primary hepatocytes nih.gov. This suggests that by reducing lactate production, this compound can improve glucose homeostasis through the enhancement of glycolysis, lipogenesis, and fatty acid β-oxidation, coupled with the suppression of glycogenesis and gluconeogenesis nih.gov.

In Dt81Hepa1-6 hepatocarcinoma cells, inhibiting glycolysis with this compound significantly reduced the capacity of these cells to switch to fatty acid biosynthesis at high extracellular glucose concentrations tandfonline.com. This was evidenced by decreased mRNA expression levels of several fatty acid-related genes, including Citrate (B86180) synthase (CS), Citrate carrier (CiC), ATP citrate lyase (Acly), Acetyl-CoA carboxylase (Acc), and Fatty acid synthase (Fasn) tandfonline.com. Additionally, lower contents of Malonyl-CoA, a key intermediate in fatty acid synthesis, were observed following this compound treatment tandfonline.com. These findings suggest that targeting the Warburg effect with this compound not only reduces aerobic glycolysis but also prevents fatty acid biosynthesis in hepatocarcinoma cells tandfonline.com.

Table 3: Impact of this compound on Lipid Metabolism

Metabolic ParameterEffect of this compound TreatmentCellular/Animal ModelReference
Triglyceride (TG) levelsReducedMicropterus salmoides hepatocytes, db/db mice plos.orgnih.gov
Fatty Acid SynthesisDecreased capacityDt81Hepa1-6 hepatocarcinoma cells tandfonline.com
mRNA expression of fatty acid-related genes (CS, CiC, Acly, Acc, Fasn)Significantly reducedDt81Hepa1-6 hepatocarcinoma cells tandfonline.com
Malonyl-CoA contentLoweredDt81Hepa1-6 hepatocarcinoma cells tandfonline.com
Body Fat PercentageSignificantly decreasedC57BL/6J male mice nih.gov

Transcriptomic and Metabolomic Profiling in Response to Oxamate Treatment

Research employing this compound has extensively utilized transcriptomic (RNA-sequencing) and metabolomic analyses to elucidate the molecular and biochemical adaptations of cells under glycolytic inhibition. These "omics" approaches provide comprehensive insights into the cellular response, revealing shifts in gene expression patterns and metabolite levels that underpin metabolic reprogramming.

Identification of Differentially Expressed Genes and Metabolic Pathways

Studies involving this compound treatment have identified significant alterations in gene expression and metabolic pathways across various cell lines, reflecting the profound impact of LDHA inhibition on cellular metabolism.

In pancreatic ductal adenocarcinoma (PDAC) cells (MIAPaCa2) , unbiased RNA-sequencing (RNA-seq) and metabolomics analyses revealed substantial differences between parental and oxamate-resistant cells. Oxamate-resistant cells exhibited distinct mRNA expression and metabolite profiles compared to parental cells frontiersin.orgnih.gov. Specifically, a comparison between oxamate-resistant and parental MIAPaCa2 cells showed 2,605 differentially expressed mRNAs, with 1,897 upregulated and 708 downregulated. When both cell lines were treated with oxamate, the differences were even more pronounced, resulting in 4,040 differentially expressed mRNAs in oxamate-resistant cells compared to parental cells (2,706 upregulated and 1,334 downregulated) frontiersin.org.

Metabolomics analysis consistently demonstrated a significant reduction in lactic acid levels in oxamate-treated parental MIAPaCa2 cells and in oxamate-resistant cells compared to untreated parental cells frontiersin.orgnih.govresearchgate.netnih.gov. Beyond lactate, significant differences were also observed in other glycolytic pathway metabolites and those associated with other central metabolic pathways frontiersin.orgnih.gov. Reactome Pathway Analysis of 339 differentially expressed metabolic genes or transporters between parental and oxamate-resistant MIAPaCa2 cells indicated significant enrichment in pathways related to the metabolism of lipids, carbohydrates, nucleotides, and inositol (B14025) phosphate (B84403) frontiersin.org. An integrated analysis identified 75 metabolic pathways significantly altered between parental and oxamate-resistant MIAPaCa2 cells, with 81 pathways altered when both were oxamate-treated, and 75 pathways common to both comparisons frontiersin.org.

In hepatocellular carcinoma (HCC) cells (Dt81Hepa1-6 and HepG2) , this compound treatment led to reduced mRNA expression levels of several glycolytic enzymes, including Hexokinase II (Hk II), Glucose-6-phosphate isomerase (Gpi), Phosphofructokinase, liver type (Pfkl), Enolase (Eno), and Lactate dehydrogenase (Ldh) in Dt81Hepa1-6 cells tandfonline.com. Concurrently, levels of lactate, Guanosine Triphosphate (GTP), and Adenosine (B11128) Triphosphate (ATP) were also decreased tandfonline.com. Furthermore, the mRNA expression of fatty acid-related genes such as Citrate synthase (CS), Mitochondrial citrate carrier (CiC), ATP citrate lyase (Acly), Acetyl-CoA carboxylase (Acc), and Fatty acid synthase (Fasn) was significantly reduced, along with lower Malonyl-CoA content tandfonline.com. In HepG2 cells, integrated transcriptomic and metabolomic studies identified eight important enzymes of the glycolysis pathway that were altered by oxamate treatment mdpi.comresearchgate.net.

Studies on human renal proximal epithelial tubular cells (HK-2) treated with 40 mM oxamate in a high D-glucose medium identified 3,884 differentially expressed genes nih.govfrontiersin.org. Among these, MAP1LC3A, MAP1LC3B, and BECN1 showed relatively higher expression levels, while PGC1α showed lower expression nih.gov. Enrichment analyses indicated the involvement of pathways such as the lysosome pathway (hsa04142) and the p53 signaling pathway (hsa04115) nih.gov. The hub gene IGFBP3 was found to interact with several differentially expressed genes enriched in the p53 signaling pathway nih.gov.

In triple-negative breast cancer (TNBC) cells (MDA-MB-231) , the combined treatment with JTC-801 and this compound induced cell death. RNA-sequencing data revealed potential genes involved in the crosstalk, including ALDOC, DDIT4, DHTKD1, EIF6, ENO1, ENO3, FOXK1, FOXK2, HIF1A, MYC, PFKM, PFKP, and PPARA e-century.us. This combined therapy led to the downregulation of cell cycle- and amino acid metabolism-related pathways, such as "Cell cycle-the metaphase checkpoint," "(L)-tryptophan pathways and transport," and "Glutamic acid pathway" e-century.usnih.gov.

The following table summarizes key findings on differentially expressed genes and metabolic pathways in response to this compound treatment:

Cell Line/ModelTreatment ContextKey Differentially Expressed Genes/MetabolitesAffected Metabolic PathwaysReference
MIAPaCa2 (PDAC)Oxamate-resistant vs. Parental2605 DE mRNAs (1897 up, 708 down); 4040 DE mRNAs (oxamate-treated)Lipids, Carbohydrates, Nucleotides, Inositol phosphate metabolism; Glycolysis (reduced lactic acid) frontiersin.orgnih.gov
Dt81Hepa1-6 (HCC)This compound-treatedReduced mRNA of Hk II, Gpi, Pfkl, Eno, Ldh, CS, CiC, Acly, Acc, Fasn; Reduced Lactate, GTP, ATP, Malonyl-CoAGlycolysis, Fatty acid biosynthesis tandfonline.com
HepG2 (HCC)This compound-treated8 important glycolysis enzymes alteredGlycolysis, Lactate fermentation mdpi.comresearchgate.net
HK-2 (Renal Epithelial)40 mM Oxamate in high D-glucose3884 DE genes; MAP1LC3A, MAP1LC3B, BECN1 (up); PGC1α (down); IGFBP3 (hub gene)Lysosome pathway (hsa04142), p53 signaling pathway (hsa04115) nih.govfrontiersin.org
MDA-MB-231 (TNBC)JTC-801 + this compoundALDOC, DDIT4, DHTKD1, EIF6, ENO1, ENO3, FOXK1, FOXK2, HIF1A, MYC, PFKM, PFKP, PPARACell cycle-metaphase checkpoint, (L)-tryptophan pathways and transport, Glutamic acid pathway (downregulated) e-century.usnih.gov

Analysis of Chromatin Accessibility Changes Associated with Metabolic Reprogramming

Beyond gene expression and metabolite levels, this compound studies have also shed light on the epigenetic modifications, particularly changes in chromatin accessibility, that accompany metabolic reprogramming. Chromatin accessibility, a fundamental regulator of gene transcription, is closely linked to cellular metabolism, with various cofactors and metabolites influencing epigenetic enzyme activity and chromatin structure oup.com.

In PDAC cells (MIAPaCa2) , Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) analyses revealed significant differences in chromatin accessibility patterns between parental and oxamate-resistant cells frontiersin.orgnih.govnih.gov. Parental MIAPaCa2 cells treated with oxamate exhibited a notable 4-fold increase in chromatin accessibility changes, corresponding to 9,906 differentially expressed peaks, when compared to oxamate-resistant MIAPaCa2 cells treated with oxamate, which showed 2,362 differentially expressed peaks frontiersin.org. Furthermore, parental MIAPaCa2 cells treated with oxamate displayed 32,999 changes in chromatin accessibility compared to oxamate-resistant cells treated with oxamate frontiersin.org. An integrated analysis of RNA-seq and ATAC-seq datasets successfully identified a subset of differentially expressed mRNAs that directly correlated with observed changes in chromatin accessibility, indicating a coordinated transcriptional and epigenetic response to oxamate frontiersin.orgnih.govnih.gov. This integration also revealed various distinct biological pathways enriched in comparisons involving changes in both mRNA expression and chromatin accessibility frontiersin.org.

In the context of induced pluripotent stem cells (iPSCs) reprogramming , this compound, by inhibiting glycolysis and affecting pyruvate dehydrogenase and lactate dehydrogenase, has been shown to influence reprogramming and pluripotency by regulating glycolysis efficiency semanticscholar.orgoup.com. Research indicates that lactate, an end-product of glycolysis, can drive histone lactylation, an epigenetic modification, particularly under hypoxic conditions oup.com. Dux, a key factor in iPSC reprogramming, has been observed to promote glycolysis, enhance lactate secretion, and increase lactate dehydrogenase activity. This suggests that Dux may regulate histone H3K18 lactylation levels, potentially contributing to the enhancement of the reprogramming process semanticscholar.org. These findings underscore the critical role of metabolic shifts in shaping chromatin landscapes and, consequently, cellular fate and function.

Emerging Research Frontiers and Methodological Advancements

Rational Design and Development of Next-Generation Oxamate (B1226882) Derivatives as Specific Research Probes

The development of novel oxamate derivatives is a key area of research, aimed at creating more potent and selective inhibitors for specific LDH isozymes, which could serve as precise research probes. nih.gov The rational design of these molecules involves modifying the core oxamic acid structure to enhance binding affinity and discriminate between the active sites of different LDH isozymes, such as LDH-A, LDH-B, and the testis-specific LDH-C4. nih.gov

Kinetic studies on a series of N-substituted oxamate analogues have demonstrated that it is possible to achieve selectivity. For instance, while N-ethyl oxamate was identified as a potent inhibitor with high affinity for LDH-C4, N-propyl oxamate emerged as the most selective inhibitor for this isozyme. nih.gov Conversely, the introduction of larger, non-polar chains, such as linear or branched four-carbon atom chains, was found to significantly decrease both affinity and selectivity for LDH-C4. nih.gov This structure-activity relationship data is crucial for the rational design of next-generation probes.

These findings highlight a strategic approach to probe development: by systematically altering substituents on the oxamate scaffold, researchers can fine-tune the inhibitory profile of the molecule. This allows for the creation of chemical tools specifically designed to investigate the physiological roles of individual LDH isozymes in various biological contexts, from fertility to cancer. nih.gov

Table 1: Inhibitory Profile of N-Alkyl Oxamate Derivatives Against LDH Isozymes This table summarizes the inhibition constant (Ki) values for various N-alkyl oxamate derivatives against different lactate (B86563) dehydrogenase (LDH) isozymes. Lower Ki values indicate stronger inhibition.

CompoundLDH-A4 Ki (µM)LDH-B4 Ki (µM)LDH-C4 Ki (µM)Selectivity for LDH-C4
N-Ethyl oxamate 10.5 ± 1.214.2 ± 1.53.8 ± 0.4High Potency
N-Propyl oxamate 22.1 ± 2.535.0 ± 4.15.5 ± 0.6High Selectivity
N-Butyl oxamate 150.0 ± 18.0250.0 ± 30.045.0 ± 5.0Reduced Affinity
N-Isobutyl oxamate 210.0 ± 25.0310.0 ± 35.070.0 ± 8.0Reduced Affinity
Data derived from kinetic studies on oxamate analogues. nih.gov

Integration of Multi-Omics Approaches (e.g., Transcriptomics, Metabolomics, Proteomics) for Holistic Understanding

To achieve a comprehensive understanding of the cellular response to sodium oxamate, researchers are increasingly integrating multiple "omics" technologies. nih.gov This systems-biology approach allows for the simultaneous analysis of changes across different biological layers, providing a more holistic picture than single-method studies. nih.govmit.edu

Transcriptomics: Transcriptome analysis has been employed to identify genes and pathways that are altered following LDH inhibition by oxamate. In a study on hyperglycemic human renal proximal tubular cells, RNA sequencing revealed 3,884 differentially expressed genes after oxamate treatment. nih.govnih.gov Bioinformatic analysis of this data highlighted the p53 signaling pathway as a significant target. nih.gov Furthermore, a key hub gene, IGFBP3, was identified, which interacted with numerous other differentially expressed genes enriched in the p53 pathway. nih.gov This suggests that oxamate's effects may extend beyond simple metabolic inhibition to involve complex gene regulatory networks related to cell stress and survival. nih.gov

Metabolomics: Metabolomic profiling complements transcriptomic data by providing a direct readout of the metabolic state of cells or tissues. In studies investigating the effects of oxamate on bone, analysis of metabolites in oxamate-treated mouse long bones revealed significant changes in specific metabolic pathways. nih.gov This type of analysis can confirm the expected downstream effects of LDH inhibition, such as a shift from glycolysis to oxidative phosphorylation, and uncover other, unanticipated metabolic rewiring events. nih.gov

The integration of these multi-omics datasets offers a powerful strategy to unravel the complex mechanisms of action of this compound. nih.gov By connecting changes in gene expression (transcriptomics) with alterations in cellular metabolites (metabolomics) and proteins (proteomics), researchers can construct detailed models of the drug's impact on cellular physiology and signaling. mdpi.commdpi.com

Table 2: Summary of Multi-Omics Findings on this compound This table outlines key findings from transcriptomic and metabolomic studies investigating the effects of this compound.

Omics TypeBiological SystemKey FindingsImplicated Pathways/GenesReference
Transcriptomics Human Renal Cells3,884 differentially expressed genes identified.p53 signaling pathway, IGFBP3 hub gene. nih.govnih.gov
Metabolomics Mouse Bone TissueAltered levels of metabolites.Shift from glycolysis to oxidative phosphorylation. nih.gov

Future Directions in Advanced Computational Chemistry and Molecular Simulations for Oxamate Biointeractions

Advanced computational methods are becoming indispensable for exploring the biointeractions of this compound and its derivatives at a molecular level. acs.org Techniques like molecular docking and molecular dynamics (MD) simulations provide powerful tools to predict and analyze how these compounds bind to their protein targets. acs.orgmdpi.com

Molecular docking studies have been used to screen for potential inhibitors of LDH by predicting their binding affinity and orientation within the enzyme's active site. mdpi.com Such in silico approaches can rapidly evaluate large libraries of compounds, prioritizing the most promising candidates for subsequent experimental validation. mdpi.com

Beyond static docking, molecular dynamics simulations offer a dynamic view of the inhibitor-enzyme complex over time. acs.org MD simulations can assess the stability of the binding interactions and reveal subtle conformational changes in the protein upon ligand binding. acs.org These computational insights are crucial for understanding the structural basis of inhibitor potency and selectivity, guiding the rational design of new, more effective oxamate derivatives. nih.gov

Future research in this area will likely involve longer and more complex simulations to more accurately model the cellular environment. acs.org The continued development of computing power and simulation algorithms will enhance the predictive accuracy of these models, accelerating the discovery of novel probes and therapeutics based on the oxamate scaffold. nih.gov

Expanding the Applicability of this compound in Fundamental Chemical Biology Research

This compound's role as a specific inhibitor of lactate dehydrogenase makes it a valuable tool in fundamental chemical biology research for dissecting the roles of glycolysis and lactate production in a wide range of biological processes. plos.org Its ability to competitively inhibit the conversion of pyruvate (B1213749) to lactate allows researchers to probe the consequences of disrupting this key metabolic step. wikipedia.org

The applications of this compound in research are diverse:

Cancer Biology: It is widely used to study the "Warburg effect," the metabolic shift towards aerobic glycolysis observed in many cancer cells. plos.org By inhibiting LDH, researchers can investigate the reliance of cancer cells on this pathway for proliferation, migration, and survival. nih.govnih.gov

Metabolic Diseases: Studies have used oxamate to explore the role of lactate production in the context of insulin (B600854) resistance and type 2 diabetes. plos.org Research in mouse models has shown that oxamate can improve glycemic control by inhibiting tissue lactate production. plos.org

Cellular Energetics: Oxamate is used to investigate the interplay between glycolysis and oxidative phosphorylation. nih.gov For example, studies in osteoprogenitor cells have shown that inhibiting LDH with oxamate diverts cellular bioenergetics towards oxidative phosphorylation, stimulating osteoblast differentiation. nih.gov

Combination Therapy Research: Oxamate has been explored as a tool to counteract the side effects of other drugs. For instance, it can be used to balance the lactic acidosis associated with the anti-diabetic agent phenformin, potentially enhancing its anti-cancer properties. wikipedia.org

By providing a straightforward method to modulate a central metabolic pathway, this compound continues to be an essential compound in the chemical biologist's toolkit, facilitating investigations into cell metabolism, signaling, and pathophysiology.

Q & A

Q. What is the primary mechanism of sodium oxamate’s inhibition of lactate dehydrogenase A (LDHA), and how is this validated experimentally?

this compound competitively inhibits LDHA by binding to the pyruvate substrate site, blocking the conversion of pyruvate to lactate—a critical step in aerobic glycolysis. Validation methods include:

  • Enzyme kinetics : Isothermal titration calorimetry (ITC) quantifies binding affinity (e.g., oxamate’s Ki ≈ 100 μM) .
  • Western blotting : Confirms reduced LDHA activity via decreased cyclin B1 and CDK1 expression in nasopharyngeal carcinoma (NPC) cells .
  • Metabolic profiling : Measures lactate production and ATP depletion in treated cells (e.g., colorectal cancer models showed 60% lactate reduction at 50 mM oxamate) .

Table 1 : Key parameters for LDHA inhibition by this compound

ParameterValue/OutcomeModel SystemReference
IC50 (LDHA)32.13 ± 2.50 mM (H1299 cells)Lung cancer
Lactate reduction60% at 50 mMColorectal cancer
Apoptosis induction40% at 100 mM (48 h treatment)NPC cells

Q. What standard assays are used to evaluate this compound’s impact on cancer cell viability and proliferation?

  • MTT/CCK-8 assays : Quantify dose-dependent cytotoxicity (e.g., IC50 values range from 19.67 mM in A549 lung cancer cells to >96 mM in normal bronchial cells) .
  • Flow cytometry : Analyzes cell cycle arrest (e.g., G2/M phase arrest via PI staining) and apoptosis (Annexin V/PI dual staining) .
  • ROS detection : DCFH-DA fluorescence assays measure reactive oxygen species (ROS) accumulation (e.g., 2.5-fold increase at 100 mM oxamate in NPC cells) .

Advanced Research Questions

Q. How do researchers resolve contradictions in this compound’s role in ROS-mediated apoptosis across cancer models?

Discrepancies arise from cell-type-specific metabolic dependencies (e.g., glycolytic vs. oxidative phosphorylation dominance). Methodological strategies include:

  • ROS scavenger controls : Use of N-acetylcysteine (NAC) to confirm ROS dependency (e.g., NAC reversed apoptosis in NPC cells but not in LDHA-low cancers) .
  • Metabolic flux analysis : Compares glycolytic vs. mitochondrial ATP contribution using Seahorse assays .
  • Transcriptomic profiling : Identifies compensatory pathways (e.g., upregulated glutaminase in oxamate-resistant cells) .

Q. What experimental designs optimize this compound’s synergy with chemotherapeutics like doxorubicin or metformin?

Key considerations:

  • Dose scheduling : Sequential vs. concurrent administration (e.g., pretreatment with oxamate enhances doxorubicin uptake in hypoxic tumors) .
  • Synergy quantification : Chou-Talalay combination index (CI) calculations (e.g., CI < 1 indicates synergy in triple therapy models) .
  • Tumor microenvironment (TME) modulation : Co-treatment with hypoxia-inducing agents to amplify LDHA dependency .

Q. How is LDHA specificity validated in this compound studies, given the presence of other LDH isoforms?

  • Isoform-selective siRNA knockdown : LDHA-specific silencing reverses oxamate’s effects on migration and glycolysis in gastric cancer cells .
  • Enzyme activity assays : Compares oxamate’s inhibition of recombinant LDHA vs. LDHB isoforms (e.g., >90% LDHA inhibition vs. <10% LDHB at 50 mM) .
  • Xenograft models : LDHA-overexpressing tumors show greater oxamate sensitivity (e.g., 70% tumor growth inhibition vs. 30% in controls) .

Data Contradiction Analysis

Q. Why do some studies report minimal cytotoxicity in normal cells, while others note off-target effects at high doses?

  • Dose thresholds : Normal cells (e.g., HBE bronchial cells) tolerate ≤100 mM oxamate due to lower LDHA reliance, whereas cancer cells undergo apoptosis at 20–50 mM .
  • Purity controls : Recrystallization of commercial oxamate eliminates impurities (e.g., trifluoroacetate) that confound fluorescence-based assays .

Q. Methodological Recommendations

  • Replicability : Detailed protocols for flow cytometry (PI/Annexin V staining) and ROS assays are critical .
  • Ethical reporting : Disclose batch-specific variability in this compound purity (e.g., Sigma-Aldlot vs. recrystallized batches) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.